molecular formula C12H14N2O3 B12010360 6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one CAS No. 41632-01-3

6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one

Cat. No.: B12010360
CAS No.: 41632-01-3
M. Wt: 234.25 g/mol
InChI Key: GKJZZPGNBQWSAV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,3-dimethyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features two methoxy groups at the 6 and 7 positions, and two methyl groups at the 2 and 3 positions on the quinazolinone core.

Properties

CAS No.

41632-01-3

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

6,7-dimethoxy-2,3-dimethylquinazolin-4-one

InChI

InChI=1S/C12H14N2O3/c1-7-13-9-6-11(17-4)10(16-3)5-8(9)12(15)14(7)2/h5-6H,1-4H3

InChI Key

GKJZZPGNBQWSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2,3-dimethyl-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable aldehyde or ketone.

    Cyclization: The intermediate formed undergoes cyclization to form the quinazolinone core. This step often requires acidic or basic conditions to facilitate the ring closure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,3-dimethyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones.

Scientific Research Applications

6,7-Dimethoxy-2,3-dimethyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2,3-dimethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-methyl-4(3H)-quinazolinone: Lacks one methyl group compared to the target compound.

    6,7-Dimethoxy-4(3H)-quinazolinone: Lacks both methyl groups at the 2 and 3 positions.

    2,3-Dimethyl-4(3H)-quinazolinone: Lacks the methoxy groups at the 6 and 7 positions.

Uniqueness

6,7-Dimethoxy-2,3-dimethyl-4(3H)-quinazolinone is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

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